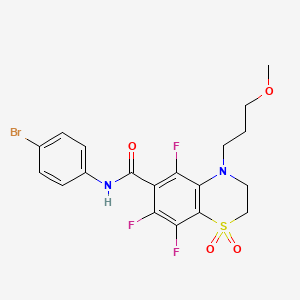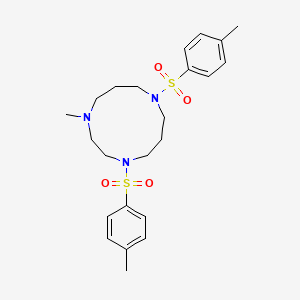
1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane is a synthetic organic compound that belongs to the class of triazacycloundecanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the triazacycloundecane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl group: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane would depend on its specific application. For example:
In catalysis: It may act as a ligand that stabilizes transition states and lowers activation energy.
In medicine: It could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4,8-bis(4-chlorobenzene-1-sulfonyl)-1,4,8-triazacycloundecane
- 1-Methyl-4,8-bis(4-nitrobenzene-1-sulfonyl)-1,4,8-triazacycloundecane
Comparison
Compared to similar compounds, 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane may exhibit unique properties such as:
- Enhanced stability : Due to the presence of methyl groups.
- Different reactivity : Influenced by the electronic effects of the methylbenzene sulfonyl groups.
- Specific applications : Tailored for particular uses in catalysis, medicine, or materials science.
Properties
CAS No. |
918412-11-0 |
|---|---|
Molecular Formula |
C23H33N3O4S2 |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
1-methyl-4,8-bis-(4-methylphenyl)sulfonyl-1,4,8-triazacycloundecane |
InChI |
InChI=1S/C23H33N3O4S2/c1-20-6-10-22(11-7-20)31(27,28)25-15-4-14-24(3)18-19-26(17-5-16-25)32(29,30)23-12-8-21(2)9-13-23/h6-13H,4-5,14-19H2,1-3H3 |
InChI Key |
PLXOKOSPJVQNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCC2)S(=O)(=O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


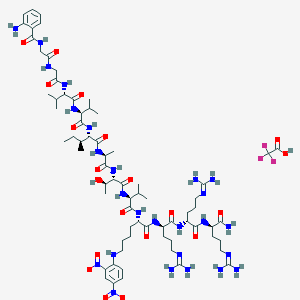
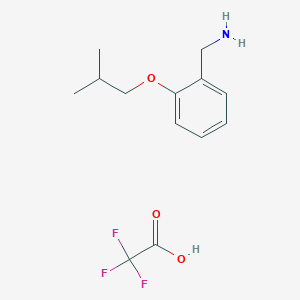
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)
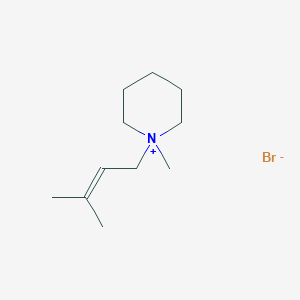
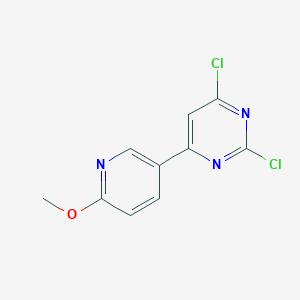
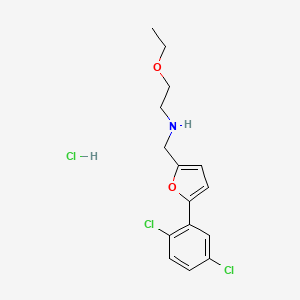
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)

![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
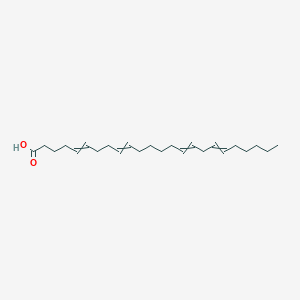
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)
![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
